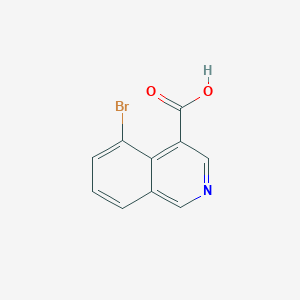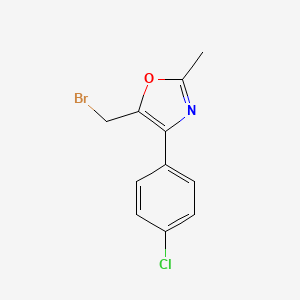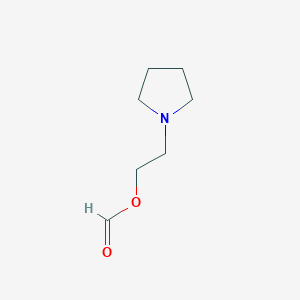
1-Pyrrolidineethanol,formate(ester)(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanol, formate (ester) (9CI) is a chemical compound with the molecular formula C7H13NO3 It is an ester derivative of 1-pyrrolidineethanol and formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyrrolidineethanol, formate (ester) (9CI) can be synthesized through the esterification reaction between 1-pyrrolidineethanol and formic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 1-pyrrolidineethanol, formate (ester) (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineethanol, formate (ester) (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1-pyrrolidineethanol and formic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce 1-pyrrolidineethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 1-Pyrrolidineethanol and formic acid.
Reduction: 1-Pyrrolidineethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pyrrolidineethanol, formate (ester) (9CI) has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Chemical Research: It is utilized in studying esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1-pyrrolidineethanol, formate (ester) (9CI) involves its interaction with specific molecular targets, depending on its application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
1-Pyrrolidineethanol, formate (ester) (9CI) can be compared with other ester derivatives of 1-pyrrolidineethanol, such as:
1-Pyrrolidineethanol, acetate (ester): Similar in structure but with an acetate group instead of a formate group.
1-Pyrrolidineethanol, propionate (ester): Contains a propionate group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl formate |
InChI |
InChI=1S/C7H13NO2/c9-7-10-6-5-8-3-1-2-4-8/h7H,1-6H2 |
InChI Key |
YFZWNECOESTBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Phenylsulfanyl-[1,3]dioxolan-2-one](/img/structure/B8658348.png)

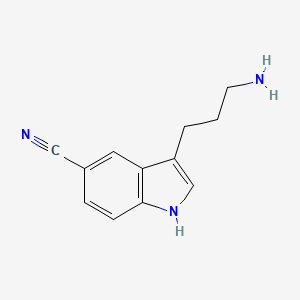
![1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine](/img/structure/B8658358.png)
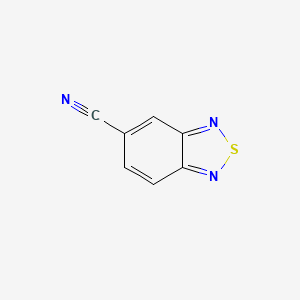


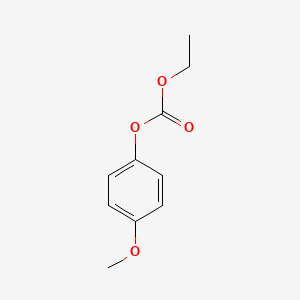
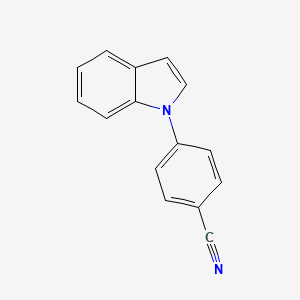
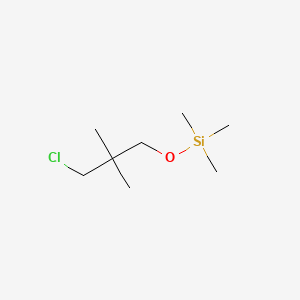
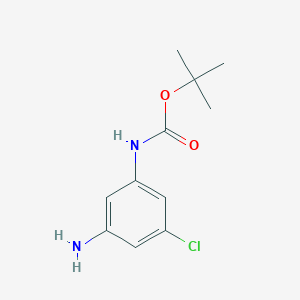
![1H,2H,3H-Benzo[G]indole](/img/structure/B8658439.png)
